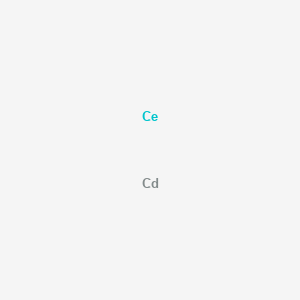

Cadmium;cerium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cadmium and cerium are elements that form a variety of compounds with unique properties and applications. Cadmium is a transition metal known for its toxicity and use in batteries, while cerium is a lanthanide with significant applications in catalysis and materials science. When combined, these elements can form compounds with interesting chemical and physical properties, useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing cadmium and cerium compounds is the inverse microemulsion methodology. This technique involves creating a microemulsion, a type of colloidal dispersion, to control the size and distribution of the resulting nanoparticles. For example, cerium oxide and cadmium sulfide nanocomposites can be synthesized using this method, which involves mixing cerium and cadmium precursors in a microemulsion system and then inducing a reaction to form the desired compound .

Industrial Production Methods: Industrial production of cadmium and cerium compounds often involves high-temperature reactions and the use of various chemical reagents. For instance, cerium oxide can be produced by oxidizing cerium salts, while cadmium compounds are typically derived from cadmium metal or cadmium salts through processes such as precipitation or thermal decomposition .

Análisis De Reacciones Químicas

Types of Reactions: Cadmium and cerium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium can react with oxygen to form cadmium oxide, a process that requires heat . Cerium, on the other hand, can exist in multiple oxidation states, allowing it to participate in redox reactions. Cerium(IV) compounds are particularly known for their strong oxidizing properties .

Common Reagents and Conditions: Common reagents used in reactions involving cadmium and cerium compounds include hydrogen peroxide for oxidation, hydrochloric acid for dissolution, and various organic solvents for precipitation reactions. Reaction conditions such as temperature, pH, and concentration of reactants are crucial in determining the outcome of these reactions .

Major Products Formed: The major products formed from reactions involving cadmium and cerium compounds depend on the specific reactants and conditions used. For example, the reaction of cadmium with sulfuric acid produces cadmium sulfate, while the oxidation of cerium salts can yield cerium oxide .

Aplicaciones Científicas De Investigación

Cadmium and cerium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. For example, cerium oxide is a well-known catalyst in oxidation reactions due to its ability to switch between different oxidation states . In biology and medicine, cerium compounds are explored for their antioxidant properties and potential use in treating diseases . Cadmium compounds, despite their toxicity, are used in research related to materials science and nanotechnology .

Mecanismo De Acción

The mechanism of action of cadmium and cerium compounds varies depending on their application. Cerium compounds, for instance, exert their effects through redox reactions, where cerium ions switch between different oxidation states to catalyze reactions or scavenge free radicals . Cadmium compounds, on the other hand, can interact with biological molecules, potentially disrupting cellular processes and leading to toxicity .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to cadmium and cerium include other transition metal and lanthanide compounds. For example, zinc and praseodymium compounds share some chemical properties with cadmium and cerium, respectively .

Uniqueness: What sets cadmium and cerium compounds apart is their unique combination of properties. Cadmium compounds are known for their electrical conductivity and use in batteries, while cerium compounds are prized for their catalytic activity and redox properties. This combination makes cadmium and cerium compounds particularly valuable in applications requiring both electrical and catalytic functions .

Conclusion

Cadmium and cerium compounds are versatile materials with a wide range of applications in science and industry. Their unique chemical properties, including their ability to undergo various reactions and their usefulness in catalysis and materials science, make them valuable tools in research and technology. Despite the toxicity of cadmium, careful handling and application of these compounds can lead to significant advancements in various fields.

Propiedades

Número CAS |

12292-05-6 |

|---|---|

Fórmula molecular |

CdCe |

Peso molecular |

252.53 g/mol |

Nombre IUPAC |

cadmium;cerium |

InChI |

InChI=1S/Cd.Ce |

Clave InChI |

KNIRUYDZKXGTAW-UHFFFAOYSA-N |

SMILES canónico |

[Cd].[Ce] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)

![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)

![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)